methyl 2-oxo-4-phenylbut-3-enoate
Overview
Description
Methyl 2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C11H10O3. It is a methyl ester derivative of 2-oxo-4-phenylbut-3-enoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of methyl 2-oxo-4-phenylbut-3-enoate is MenB , the 1,4-dihydroxy-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is an essential enzyme in the MK biosynthesis pathway, which is crucial for the electron transport chain in bacteria .
Mode of Action
This compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a Kd value of 2 μM .
Biochemical Pathways
The compound affects the menaquinone biosynthesis pathway by inhibiting the MenB enzyme . Menaquinone, also known as vitamin K2, is a vital component of the electron transport chain in bacteria. By inhibiting MenB, this compound disrupts the production of menaquinone, thereby affecting the energy production in bacteria .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of MenB by this compound leads to a disruption in the menaquinone biosynthesis pathway . This disruption can result in the impairment of the electron transport chain, leading to energy production issues in bacteria. The ultimate result is the bacteriostatic or bactericidal effect, depending on the concentration of the compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at low temperatures but can undergo slow dimerization at room temperature through a Diels-Alder reaction This could potentially affect the compound’s efficacy and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-4-phenylbut-3-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Methyl 2-oxo-4-phenylbut-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4-phenylbut-2-enoate
- Methyl (E)-2-oxo-4-phenyl-3-butenoate
- Methyl 4-phenyl-2-oxo-3-butenoate
Uniqueness
Methyl 2-oxo-4-phenylbut-3-enoate stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl (E)-2-oxo-4-phenylbut-3-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDYRZGSCHGREX-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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